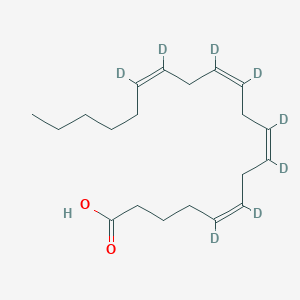

Arachidonsäure-d8

Übersicht

Beschreibung

Zuretinol acetate is a synthetic retinoid derivative used primarily in the treatment of visual disorders. It is a replacement for 11-cis-retinal, a crucial component in the visual cycle. This compound has been investigated for its potential to treat retinal diseases caused by gene mutations that interfere with the availability of 11-cis-retinal, such as retinitis pigmentosa and Leber congenital amaurosis .

Wissenschaftliche Forschungsanwendungen

Zuretinolacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Chemie und Reaktionen von Retinoiden zu untersuchen.

Biologie: Untersucht für seine Rolle im Sehzyklus und sein Potenzial, die Sehfunktion bei Netzhauterkrankungen wiederherzustellen.

Medizin: Wird als Behandlung für Netzhauterkrankungen wie Retinitis pigmentosa und kongenitale Leberamaurose untersucht. .

Industrie: Wird bei der Entwicklung von Therapeutika für Sehstörungen eingesetzt.

5. Wirkmechanismus

Zuretinolacetat wirkt als Ersatz für 11-cis-Retinal im Sehzyklus. Es wird zu 9-cis-Retinol umgewandelt, das dann am Sehzyklus teilnimmt, indem es Isorhodopsin bildet, ein Analogon von Rhodopsin. Dieser Prozess trägt dazu bei, den Sehzyklus wiederherzustellen und die Sehfunktion bei Personen mit Netzhauterkrankungen zu verbessern, die durch einen Mangel an 11-cis-Retinal verursacht werden .

Ähnliche Verbindungen:

- 9-cis-Retinylacetat

- 9-cis-β-Carotin

- Fenretinid

- Emixustat

- A1120

Vergleich: Zuretinolacetat ist einzigartig in seiner Fähigkeit, den 11-cis-Retinal-Spiegel wiederherzustellen und am Sehzyklus teilzunehmen. Im Gegensatz zu anderen Verbindungen kann es als orale Therapie eingesetzt werden, wodurch eine nicht-invasive Behandlungsoption für Netzhauterkrankungen geboten wird. Zusätzlich hat Zuretinolacetat im Vergleich zu anderen Retinoiden das Potenzial gezeigt, ein breiteres Spektrum an Netzhauterkrankungen zu behandeln .

Wirkmechanismus

Arachidonic Acid-d8, also known as (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid, is a deuterium-labeled form of Arachidonic Acid . It plays a crucial role in various biological processes, including inflammation and cell signaling .

Target of Action

Arachidonic Acid-d8 primarily targets the Arachidonic Acid (AA) cascade in the brain . This cascade is selectively targeted by mood stabilizers such as lithium, valproate, and carbamazepine . The AA cascade is also a common target for drugs or diet therapies in bipolar disorder .

Mode of Action

Arachidonic Acid-d8 interacts with its targets through a series of biochemical reactions. Chronic administration of mood stabilizers decreases the binding activity of activator protein-2, which in turn reduces the transcription, translation, and activity of its AA-selective calcium-dependent phospholipase A2 gene product . Valproate is a non-competitive inhibitor of long-chain acyl-CoA synthetase .

Biochemical Pathways

Arachidonic Acid-d8 affects several biochemical pathways. It is a precursor for all prostaglandins, thromboxanes, and leukotrienes . Virtually all cellular Arachidonic Acid is esterified in membrane phospholipids . The AA cascade is a common pathway affected by Arachidonic Acid-d8 .

Pharmacokinetics

Arachidonic Acid-d8 is hydrolyzed by a direct action of phospholipase A2 (PLA2) or through the combined action of phospholipase C and diacylglycerol lipase, and released into the cytoplasm . The cyclooxygenase reaction provokes a bisoxygenation of arachidonic acid to generate prostaglandin G2 (PGG2), which is then transformed into PGH2 through a peroxidase reaction .

Result of Action

Arachidonic Acid-d8 contributes to the development of inflammation as intercellular pro-inflammatory mediators . It also promotes the excitability of the peripheral somatosensory system, contributing to pain exacerbation . Arachidonic Acid-d8 for signaling purposes is derived by the action of group IVA cytosolic phospholipase A2 (cPLA2, 85 kDa), whereas inflammatory Arachidonic Acid-d8 is generated by the action of a low-molecular-weight secretory PLA2 (sPLA2, 14-18 kDa) .

Biochemische Analyse

Biochemical Properties

Arachidonic Acid-d8 interacts with several enzymes, proteins, and other biomolecules. It is a direct precursor of bioactive lipid metabolites of eicosanoids such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acid . These are generated through three distinct enzymatic metabolic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway .

Cellular Effects

Arachidonic Acid-d8 has significant effects on various types of cells and cellular processes. It influences cell function by modulating the function of ion channels and several receptors and enzymes . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Arachidonic Acid-d8 exerts its effects at the molecular level through several mechanisms. It is involved in the generation of numerous pro-inflammatory and anti-inflammatory resolving mediators through enzymatic reactions catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 . These interactions result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Arachidonic Acid-d8 change over time in laboratory settings. It has been shown to exhibit cardioprotective effects in diabetic myocardial ischemia, suggesting a departure from its known role in promoting ferroptosis

Dosage Effects in Animal Models

In animal models, the effects of Arachidonic Acid-d8 vary with different dosages. For instance, it has been shown to exhibit cardioprotective effects in diabetic models of myocardial ischemia

Metabolic Pathways

Arachidonic Acid-d8 is involved in several metabolic pathways. It is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Arachidonic Acid-d8 is transported and distributed within cells and tissues. It is released by phospholipase A2, which cleaves and releases it from cell membranes . The distribution of Arachidonic Acid-d8 within cells and tissues is a complex process that involves various transporters and binding proteins .

Subcellular Localization

Arachidonic Acid-d8 is localized in various subcellular compartments. It is naturally found incorporated in phospholipids of the cell membrane

Vorbereitungsmethoden

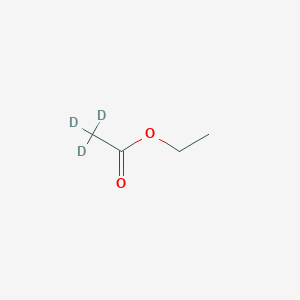

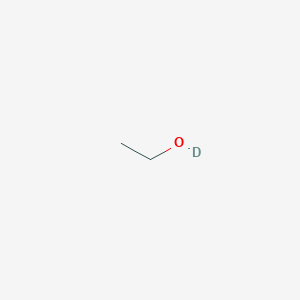

Synthetic Routes and Reaction Conditions: Zuretinol acetate is synthesized through the esterification of 9-cis-retinol with acetic anhydride. The reaction typically occurs under mild conditions, with a catalyst such as pyridine to facilitate the esterification process. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods: In industrial settings, the production of zuretinol acetate involves large-scale esterification processes. The raw materials, 9-cis-retinol and acetic anhydride, are combined in large reactors with a suitable catalyst. The reaction mixture is then purified through distillation and crystallization to obtain high-purity zuretinol acetate .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zuretinolacetat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Zuretinolacetat kann zu Zuretinol oxidiert werden, das dann weiter am Sehzyklus teilnehmen kann.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen zurück zu 9-cis-Retinol reduziert werden.

Substitution: Estergruppen in Zuretinolacetat können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chrom(VI)-oxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriummethoxid oder Natriumethoxid können Substitutionsreaktionen erleichtern.

Hauptprodukte:

Oxidation: Zuretinol

Reduktion: 9-cis-Retinol

Substitution: Verschiedene substituierte Retinoidderivate.

Vergleich Mit ähnlichen Verbindungen

- 9-cis-retinyl acetate

- 9-cis-β-carotene

- Fenretinide

- Emixustat

- A1120

Comparison: Zuretinol acetate is unique in its ability to restore 11-cis-retinal levels and participate in the visual cycle. Unlike other compounds, it can be used as an oral therapy, offering a non-invasive treatment option for retinal diseases. Additionally, zuretinol acetate has shown potential in treating a broader range of retinal diseases compared to other retinoids .

Eigenschaften

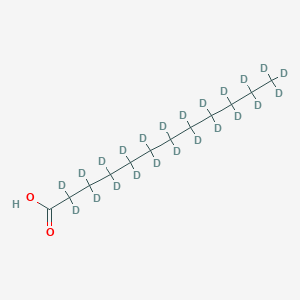

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

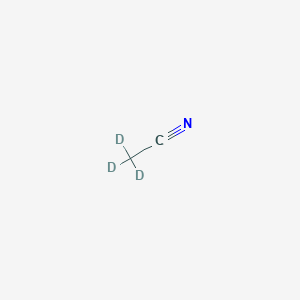

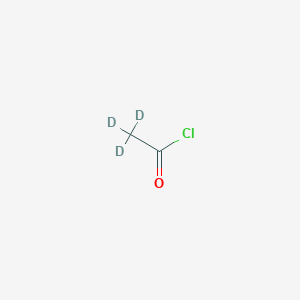

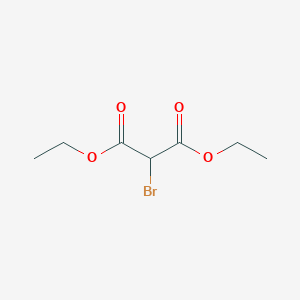

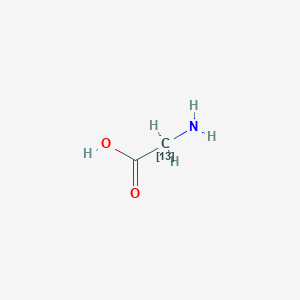

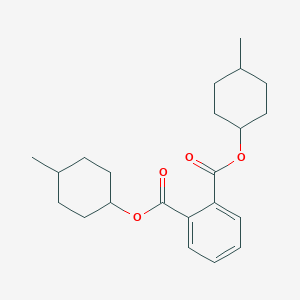

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.